2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
CAS No.: 536716-83-3
VCID: VC7445342
Molecular Formula: C25H19N5O4S
Molecular Weight: 485.52
* For research use only. Not for human or veterinary use.
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide - 536716-83-3](/images/structure/VC7445342.png)
Description |
The compound 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a complex heterocyclic organic molecule that belongs to the category of thiazole and pyrimidine derivatives. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Biological Activities and Potential ApplicationsThis compound is classified as a thiazole derivative, which is a well-known pharmacophore in drug discovery. Thiazole rings are recognized for their ability to interact with biological targets, making them valuable in the synthesis of therapeutic agents. The presence of multiple functional groups within this compound enhances its potential for bioactivity, particularly in targeting various diseases. Potential Applications:
Spectroscopic CharacterizationSpectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often used to characterize the compound's structure and confirm purity. These methods provide detailed information about the molecular structure and help in identifying functional groups present in the compound. Spectroscopic Techniques:
Mechanism of ActionThe mechanism of action for this compound likely involves interaction with specific biological targets, which could inhibit or modulate cellular processes. Preliminary studies may indicate IC₅₀ values that suggest effective bioactivity against certain cancer cell lines or other disease targets. Potential Mechanisms:
Future Directions:
References: |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 536716-83-3 | ||||||
Product Name | 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide | ||||||
Molecular Formula | C25H19N5O4S | ||||||
Molecular Weight | 485.52 | ||||||
IUPAC Name | N-(3-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | ||||||
Standard InChI | InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31) | ||||||
Standard InChIKey | XYDMGSUYRDKDKI-UHFFFAOYSA-N | ||||||
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 | ||||||
Solubility | not available | ||||||
PubChem Compound | 2156328 | ||||||
Last Modified | Jul 26 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume